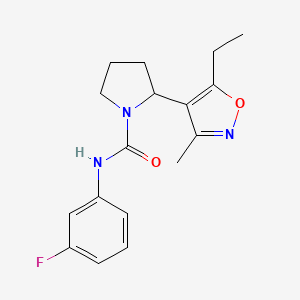![molecular formula C27H21N5O3S B6047759 2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID](/img/structure/B6047759.png)
2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID is a complex organic compound featuring a naphthyl group, a tetraazole ring, and a diphenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID typically involves multi-step organic reactions. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is a type of click chemistry. This reaction is known for its high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the CuAAC reaction is optimized for maximum yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID exerts its effects involves its interaction with specific molecular targets. The naphthyl and tetraazole groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also participate in signaling pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (4-(2-(1-NAPHTHYLOXY)ACETYL)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID
Uniqueness
What sets 2-[(2-{[1-(1-NAPHTHYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2,2-DIPHENYLACETIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a naphthyl group and a tetraazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[[2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetyl]amino]-2,2-diphenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O3S/c33-24(28-27(25(34)35,20-12-3-1-4-13-20)21-14-5-2-6-15-21)18-36-26-29-30-31-32(26)23-17-9-11-19-10-7-8-16-22(19)23/h1-17H,18H2,(H,28,33)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWATWSPHCMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)CSC3=NN=NN3C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047677.png)


![1-[1-(3-phenylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6047693.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)
![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6047716.png)
![N-{1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6047718.png)
![1-[4-(4-Tert-butylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide](/img/structure/B6047725.png)

![1-(3-Methoxyphenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6047747.png)
![N-(4-methoxyphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6047752.png)

![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047758.png)
